molecular formula C6H4BrFO B1288921 3-Bromo-5-fluorophenol CAS No. 433939-27-6

3-Bromo-5-fluorophenol

Cat. No.: B1288921
CAS No.: 433939-27-6
M. Wt: 191 g/mol
InChI Key: JCPJGUPQZDEZQH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Bromo-5-fluorophenol is a phenol derivative that contains both bromide and fluoride functional groups . It is commonly utilized as a molecular scaffold for active pharmaceutical ingredients (APIs) . The compound’s primary targets are the human promyelocytic leukaemia (HL-60) cell line .

Mode of Action

The three functional groups of this compound exhibit distinct reactivity . The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions . The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution, or it can be preserved to enhance the binding affinity of synthesized APIs .

Biochemical Pathways

The distinct reactivity of the functional groups in this compound allows it to participate in various biochemical pathways. For instance, the hydroxy group can undergo nucleophilic substitution and Mitsunobu reactions . The bromo-group is suitable for metal-catalysed cross-coupling reactions . These reactions can lead to the synthesis of various APIs, affecting downstream effects in the targeted cells.

Result of Action

This compound is used in the synthesis of anticancer 3,4’-substituted diaryl guanidinium derivatives . These derivatives have demonstrated an inhibition of 4.07 ± 0.10 µM against the human promyelocytic leukaemia (HL-60) cell line . This suggests that the compound’s action at the molecular and cellular level can lead to significant therapeutic effects.

Biochemical Analysis

Biochemical Properties

3-Bromo-5-fluorophenol plays a significant role in biochemical reactions due to its three functional groups: the hydroxy group, the bromide group, and the fluoride group. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromide group is well-suited for metal-catalyzed cross-coupling reactions . The fluoride substituent can react with nucleophiles via nucleophilic aromatic substitution or be preserved to enhance the binding affinity of synthesized APIs . This compound interacts with various enzymes and proteins, such as acetylcholinesterase, where it acts as a target for novel phenyl-substituted carbamates .

Cellular Effects

This compound has been shown to influence various cellular processes. It is commonly utilized as a molecular scaffold for APIs, including anticancer agents. For example, 3,4’-substituted diaryl guanidinium derivatives synthesized from this compound demonstrate inhibition against the human promyelocytic leukemia (HL-60) cell line . This compound can affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The hydroxy group undergoes nucleophilic substitution and Mitsunobu reactions, while the bromide group participates in metal-catalyzed cross-coupling reactions . The fluoride substituent enhances the binding affinity of synthesized APIs by reacting with nucleophiles via nucleophilic aromatic substitution . These interactions contribute to the compound’s ability to inhibit enzymes and alter gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions but can degrade in the presence of strong oxidizing agents . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies involving cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that this compound can inhibit the growth of cancer cells at specific concentrations, but excessive doses may cause harm to healthy cells .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The hydroxy group undergoes nucleophilic substitution, while the bromide group participates in metal-catalyzed cross-coupling reactions . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic applications .

Preparation Methods

The preparation of 3-Bromo-5-fluorophenol can be achieved through the following steps :

    Synthesis of 3-Fluoro-5-bromobenzene: This intermediate is prepared by reacting bromobenzene with lithium trifluoride.

    Conversion to this compound: The 3-Fluoro-5-bromobenzene is then reacted with an alcohol under alkaline conditions, using reagents such as sodium iodide and sodium carbonate, to yield this compound.

Chemical Reactions Analysis

3-Bromo-5-fluorophenol undergoes various types of chemical reactions due to its functional groups :

    Nucleophilic Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

    Mitsunobu Reactions: The hydroxy group is also capable of undergoing Mitsunobu reactions.

    Metal-Catalysed Cross-Coupling: The bromide group is well-suited for metal-catalysed cross-coupling reactions.

    Nucleophilic Aromatic Substitution: The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution.

Common reagents used in these reactions include sodium iodide, sodium carbonate, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-fluorophenol is widely used in scientific research due to its unique reactivity and functional groups :

    Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: It is used as a molecular scaffold for the synthesis of active pharmaceutical ingredients (APIs), including anticancer agents.

    Biological Research: It is utilized to study the reaction mechanisms and properties of organic molecules.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

3-Bromo-5-fluorophenol can be compared with other similar compounds such as :

  • 2-Bromo-5-fluorophenol
  • 4-Bromo-2-fluorophenol
  • 3-Bromo-4’-fluorobenzophenone

These compounds share similar functional groups but differ in their substitution patterns, leading to variations in their reactivity and applications. This compound is unique due to its specific arrangement of bromide and fluoride groups, which confer distinct reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

3-bromo-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPJGUPQZDEZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619814
Record name 3-Bromo-5-fluorophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433939-27-6
Record name 3-Bromo-5-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluorophenol
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Synthesis routes and methods I

Procedure details

Add aluminum chloride (13.51 g, 101.38 mmol) to 1-benzyloxy-3-bromo-5-fluoro-benzene (9.50 g, 33.79 mmol, prepared according to WO 03/101956) and dimethylaniline (40.96 g, 337.92 mmol) in dichloromethane (84 mL) at −0° C. under nitrogen and stir 10 minutes. Remove ice-bath and stir 2 hours. Add 60 mL 2N hydrochloric acid dropwise. Separate layers and wash the organic layer with 2N hydrochloric acid (4×50 mL). Extract the organic layer with 3N potassium hydroxide (4×50 mL). Acidify with 5N hydrochloric acid and extract with dichloromethane (3×50 mL). Dry the dichloromethane layer (sodium sulfate) and concentrate to give 4.3 g (66.6%) of the desired compound as an oil.
Quantity
13.51 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
40.96 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
66.6%

Synthesis routes and methods II

Procedure details

To a N2 flushed, 2 L four necked flask equipped with a mechanical stirrer, a condenser, a temperature controller and a N2 inlet, was added potassium trimethylsilanolate (225.0 g, 1.75 mol, tech. purify 90%), 1-bromo-3,5-difluorobenzene (96.5 g, 0.5 mol) and diglyme (300 mL). The reaction mixture was heated to 120° C. under N2 for 5 h. After cooling to rt, the heating mantle was replaced with an ice bath. The reaction mixture was acidified with a 3 N HCl solution (600 mL) while keeping the reaction temperature below 30° C. Tertiary butyl methyl ether (1 L) was added and the resulting mixture was stirred below 20° C. for 30 min then transferred to a 5 L separatory funnel. The organic layer was separated and washed with water (3×500 mL), sat. NaCl (500 mL), dried over MgSO4, filtered and concentrated in vacuo to give the crude red solid (145.0 g). The crude material was then distillated at 52-55° C./0.1 mm Hg to yield 3-bromo-5-fluorophenol as a slightly yellow oil (88.0 g, 92% yield). 1H NMR (300 MHz, CDCl3) δ 5.34 (s, H), 6.47-6.52 (m, 1H), 6.77-6.83 (m, 2H).
Name
potassium trimethylsilanolate
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
96.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 1-bromo-3,5-difluorobenzene (30.6 mL, 0.266 mole) and 2-(methylsulfonyl)ethanol (66 g, 0.531 mole) in DMSO (240 mL) was added potassium tert-butoxide (76.6 g, 0.682 mole) at 0° C. The resulting mixture was stirred at room temperature for 3 h and quench with 4N HCl slowly to pH≦1. The desired product was extracted with Et2O (12 L) until no product was detected in the aqueous layer. The Et2O was evaporated under reduced pressure to one third the amount of the solvent and washed with 1N NaOH (12 L). Then, the NaOH solution was adjusted to pH=3 and extracted with Et2O until no desired product was detected in the aqueous layer. The Et2O was evaporated under reduced pressure and passed through an Al2O3 column eluted with Et2O to afford 3-bromo-5-fluorophenol as a colorless oil (48 g, 94% yield). LC-MS 190.33 (M+H); Analytical HPLC=2.26 minutes (0-100% CH3CN in H2O with 0.1% TFA in a 4-min run); 1H NMR (400 MHz, CD3OD) δ ppm 6.88-6.64 (m, 2H), 6.58-6.30 (m, 1H), 4.99 (s, 1H).
Quantity
30.6 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
76.6 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 1-bromo-3-fluoro-5-benzyloxybenzene (110.0 g, 0.39 mol; see step (i) above) and N,N-dimethylaniline (474.0 g, 3.92 mol) in anhydrous CH2Cl2 (1.0 L) at 0° C. was added aluminium chloride (156.0 g, 1.17 mol). After 10 min, the ice bath was removed and the stirring was continued for 2 h. The reaction was quenched by the cautious addition of 3N HCl (600 mL). The layers were separated, and the aqueous layer was extracted with CH2Cl2 (2×150 mL). The combined organic extracts were washed with 2N HCl (250 mL) and H2O (3×250 mL). To the organic layer was added 15% KOH (500 mL), and the layers were separated. The organic layer was further extracted with 2 N KOH (2×70 mL). The combined aqueous layers were washed with CH2Cl2 (3×100 mL) and then acidified with 4N HCl. The aqueous layer was extracted with Et2O (3×125 mL) then, the combined Et2O extracts were dried (Na2SO4), filtered and concentrated in vacuo to afford the sub-title compound (69.0 g, 92%) as a brown oil that was used without further purification.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
474 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods V

Procedure details

To a solution of 1-bromo-3-fluoro-5-methoxybenzene (3.0 g, 0.015 mol) in dry CH2Cl2 (80 mL) under an inert atmosphere and cooled to −30° C. was added 1 M BBr3 (4.27 mL, 0.045 mol) in 21 mL of CH2Cl2 dropwise while maintaining temperature at −30° C. The reaction was stirred for 3 h at 0-5° C. and then the reaction mixture was quenched with aqueous saturated NaHCO3. Water was added and the mixture was extracted with CH2CO2 three times. The organic layer was washed with brine, dried over Na2SO4 and evaporated to dryness to give the title compound (2.54 g, 91%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
4.27 mL
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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